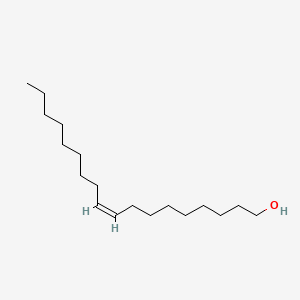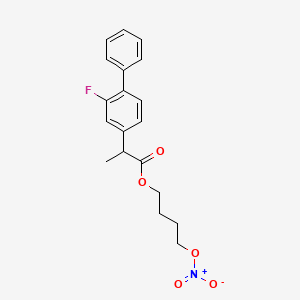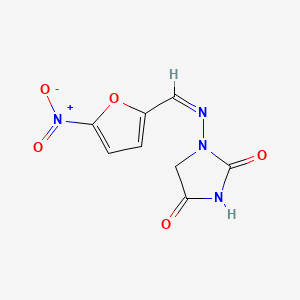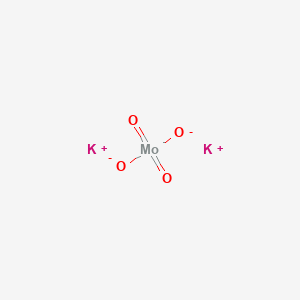
モリブデン酸カリウム
説明
Potassium molybdate, with the chemical formula ( \text{K}_2\text{MoO}_4 ), is an inorganic compound belonging to the family of molybdates. It appears as a fine, crystalline powder that is white in color. Known for its unique properties and wide range of applications, potassium molybdate is of significant interest to chemists, engineers, and industries across the globe .
科学的研究の応用
Potassium molybdate has a wide range of scientific research applications, including:
Analytical Chemistry: It serves as a reagent for the quantitative analysis of phosphates, silicates, arsenates, and lead.
Agriculture: It acts as a micronutrient for plants, aiding in nitrogen fixation and contributing to healthier plant growth.
Industrial Applications: It is used in the preparation of other molybdate compounds and in the manufacturing of pigments and dyes due to its stable chemical properties.
Biological and Medical Research: Potassium molybdate is used in various biochemical assays and studies related to enzyme activities and metabolic pathways.
作用機序
Target of Action
Potassium molybdate, an inorganic compound, primarily targets phosphates, silicates, arsenates, and lead in the field of analytical chemistry . It serves as a reagent for the quantitative analysis of these substances, aiding in determining their concentration .
Mode of Action
Potassium molybdate is absorbed by a diffusion process in the stomach and dissociates into its constituents, potassium and molybdate ions, in the small intestine . Molybdenum from potassium molybdate should be bioavailable and absorbed in the same manner as from other soluble molybdates .
Biochemical Pathways
Once absorbed, molybdenum from potassium molybdate is incorporated into the molybdenum cofactor (Moco), which functions as the active site of several molybdenum-requiring enzymes . These enzymes play crucial roles in multiple biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
Potassium molybdate is a highly stable compound that shows excellent solubility in water and alkalis . It is insoluble in alcohol and acetone . At higher temperatures, it undergoes decomposition to produce potassium paramolybdate and water .
Result of Action
The action of potassium molybdate results in the absorption of molybdenum, which is then incorporated into the molybdenum cofactor (Moco). This cofactor functions as the active site of several molybdenum-requiring enzymes, thus playing crucial roles in multiple biological processes .
Action Environment
The action of potassium molybdate can be influenced by environmental factors. For instance, nitrogen addition can reduce plant molybdenum concentration mainly by lowering soil pH and inducing antagonism with sulfur and synergism with phosphorus during plant nutrient uptake . This indicates that nutrient interactions could be a potentially important factor influencing the action of potassium molybdate .
生化学分析
Biochemical Properties
Potassium molybdate plays a crucial role in biochemical reactions, particularly as a source of molybdenum, an essential trace element. Molybdenum is a cofactor for several enzymes, including nitrate reductase, xanthine oxidase, and sulfite oxidase . These enzymes are involved in critical biochemical processes such as nitrogen fixation, purine metabolism, and detoxification of sulfites. Potassium molybdate provides the molybdate ion (MoO₄²⁻), which interacts with these enzymes to form the active molybdenum cofactor (Moco), essential for their catalytic activity .
Cellular Effects
Potassium molybdate influences various cellular processes by providing molybdenum, which is vital for the function of molybdoenzymes. These enzymes play a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, nitrate reductase, which requires molybdenum, is involved in nitrogen assimilation in plants, affecting their growth and development. In animal cells, molybdenum-dependent enzymes like xanthine oxidase are crucial for purine metabolism and the prevention of oxidative stress .
Molecular Mechanism
At the molecular level, potassium molybdate exerts its effects through the formation of the molybdenum cofactor (Moco). The molybdate ion binds to specific proteins and enzymes, facilitating their catalytic activity. For example, in nitrate reductase, molybdate binds to the enzyme’s active site, enabling the reduction of nitrate to nitrite . Similarly, in xanthine oxidase, molybdate is essential for the oxidation of hypoxanthine to xanthine and subsequently to uric acid . These interactions are critical for maintaining cellular homeostasis and metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium molybdate can vary over time. The compound is highly stable and does not degrade easily, maintaining its efficacy in biochemical assays . Prolonged exposure to high temperatures can lead to the decomposition of potassium molybdate into potassium paramolybdate and water . Long-term studies have shown that potassium molybdate remains effective in supporting enzymatic activities and cellular functions in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of potassium molybdate vary with different dosages in animal models. At low to moderate doses, potassium molybdate supports normal enzymatic functions and metabolic processes . High doses can lead to toxicity and adverse effects, such as metabolic disorders and oxidative stress . Studies have shown that excessive molybdate exposure can disrupt the balance of essential trace elements and lead to health complications .
Metabolic Pathways
Potassium molybdate is involved in several metabolic pathways, primarily through its role as a cofactor for molybdoenzymes. These enzymes participate in nitrogen metabolism, purine catabolism, and sulfite detoxification . For example, nitrate reductase catalyzes the reduction of nitrate to nitrite, a key step in nitrogen assimilation in plants . Xanthine oxidase, another molybdoenzyme, is involved in the breakdown of purines to uric acid, which is crucial for preventing the accumulation of toxic metabolites .
Transport and Distribution
Within cells and tissues, potassium molybdate is transported and distributed through specific molybdate transporters . These transporters facilitate the uptake of molybdate ions from the extracellular environment and their distribution to various cellular compartments. In plants, molybdate transporters are responsible for the uptake of molybdate from the soil and its translocation to leaves, flowers, and seeds . In animal cells, molybdate is distributed to tissues where molybdoenzymes are active, ensuring their proper function .
Subcellular Localization
Potassium molybdate, once taken up by cells, is localized to specific subcellular compartments where molybdoenzymes are active . For instance, nitrate reductase is localized in the cytoplasm of plant cells, while xanthine oxidase is found in the cytoplasm and peroxisomes of animal cells . The subcellular localization of molybdate is crucial for its role in enzymatic reactions and metabolic processes. Targeting signals and post-translational modifications help direct molybdate to the appropriate cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing potassium molybdate involves the reaction of molybdenum trioxide (( \text{MoO}_3 )) with potassium hydroxide (( \text{KOH} )) under specific conditions of temperature and pressure. The reaction can be represented as: [ \text{MoO}_3 + 2 \text{KOH} \rightarrow \text{K}_2\text{MoO}_4 + \text{H}_2\text{O} ]
Another production method involves the reaction of molybdenum hexacarbonyl with potassium hydroxide in water. The resultant mixture is then subjected to a series of purification steps to yield potassium molybdate .
Industrial Production Methods: In industrial settings, the production of potassium molybdate typically involves large-scale reactions of molybdenum trioxide with potassium hydroxide. The reaction is carried out in reactors designed to maintain the required temperature and pressure conditions. The product is then purified through filtration and crystallization processes to obtain high-purity potassium molybdate .
化学反応の分析
Types of Reactions: Potassium molybdate undergoes various types of chemical reactions, including:
Oxidation: Potassium molybdate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as molybdenum dioxide.
Substitution: Potassium molybdate can participate in substitution reactions where the molybdate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reactions often involve acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Molybdenum dioxide (( \text{MoO}_2 )).
Substitution: Various molybdate salts depending on the substituting anion.
類似化合物との比較
- Ammonium Molybdate (( \text{(NH}_4\text{)}_6\text{Mo}7\text{O}{24} \cdot 4\text{H}_2\text{O} )): Contains ammonium ions and forms larger polyoxometalate structures.
- Calcium Molybdate (( \text{CaMoO}_4 )): Contains calcium ions and is used in different industrial applications.
Sodium Molybdate (( \text{Na}_2\text{MoO}_4 )): Similar in structure and properties, but with sodium ions instead of potassium.
Uniqueness of Potassium Molybdate: Potassium molybdate is unique due to its high solubility in water and alkalis, making it highly versatile for various applications. Its stability and non-hygroscopic nature further enhance its usability in different fields .
特性
IUPAC Name |
dipotassium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYGZETUIUXJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2MoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Soluble in 0.6 parts water; [Merck Index] White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium molybdate(VI) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16838 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13446-49-6 | |
| Record name | Molybdate (MoO42-), potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetraoxomolybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: The molecular formula of potassium molybdate is K2MoO4. Its molecular weight is 238.14 g/mol. []
A: Various spectroscopic techniques are employed to characterize potassium molybdate, including: * Raman spectroscopy: Identifies different molybdate species present, such as potassium molybdate (K2MoO4) and potassium heptamolybdate (K2Mo7O22) depending on factors like pH. []* X-ray powder diffraction (XRD): Determines the crystal structure and space groups associated with different phases of potassium molybdate. []* UV-Visible (UV-Vis) Spectroscopy: Analyzes the electronic transitions within the compound, providing insights into its electronic structure and oxidation states of molybdenum. []* Infrared (IR) Spectroscopy: Characterizes the vibrational modes of the molecule, confirming the presence of specific functional groups like Mo-O bonds. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Studies the magnetic properties of atomic nuclei (like 95Mo and 97Mo) to elucidate the molecular structure and interactions in solutions containing potassium molybdate. []* Electron Paramagnetic Resonance (EPR) Spectroscopy: Investigates the presence and behavior of unpaired electrons in materials containing potassium molybdate, offering information about its electronic structure and potential catalytic properties. []
A: Yes, potassium molybdate can react with other compounds in solution. For example, it can react with ammonium vanadate to form polyoxomolybdovanadates like K6[Mo6V2O26]·4H2O. [, ]
A: Potassium molybdate demonstrates catalytic activity in various reactions, including:* Selective oxidation: Potassium-promoted molybdenum oxide catalysts supported on SBA-15 have shown effectiveness in the selective oxidation of ethane to aldehydes, particularly acetaldehyde. [, ]* Partial oxidation of isobutene: Catalysts primarily composed of bismuth tungstate and iron-cobalt-potassium molybdate exhibit activity in the partial oxidation of isobutene to methacrolein and methacrylic acid. []* Partial oxidation of methane: Supported potassium molybdate catalysts, especially those supported on silica or ZSM-5 with a higher content of K2Mo2O7, have shown promise in the partial oxidation of methane to formaldehyde. []
A: The support material plays a significant role in the catalytic performance of potassium molybdate. For instance, in methane oxidation, magnesia-supported catalysts show the highest activity but mainly result in complete oxidation, while silica-supported catalysts with a higher K2Mo2O7 content favor formaldehyde production. []
A: Potassium molybdate dissolves readily in water, dissociating into potassium (K+) and molybdate (MoO42−) ions. []
A: Factors like temperature, pH, and the presence of other ions in solution can impact the dissolution rate of potassium molybdate. []
A: Potassium molybdate finds applications in various fields, including:* Agriculture: Used as a fertilizer additive to address molybdenum deficiency in plants, promoting growth and development, particularly in crops like winter wheat grown in acidic soils. [] * Chemical synthesis: Serves as a precursor in the synthesis of other molybdenum-containing compounds, such as polyoxomolybdates. []* Corrosion inhibition: Contributes to the formulation of corrosion inhibitors, especially in systems exposed to hydrogen sulfide (H2S) and hydrochloric acid (HCl), offering protection to metal surfaces. [] * Electrolytes: Utilized as a component in molten electrolytes for chemical current sources, potentially enhancing their performance by lowering the specific enthalpy and melting temperature. [, ]* Crystal growth: Acts as a flux in the growth of single crystals of various materials, such as potassium hexaniobate (K4Nb6O17), facilitating the formation of well-defined crystals. []* Humidity sensing: Employed in the development of humidity-sensing materials, particularly in conjunction with polyaniline, where its incorporation can enhance the humidity sensing properties of the composite material. [, , ]
ANone: Yes, depending on the specific application, several alternatives to potassium molybdate exist:
- Corrosion inhibitors: Alternatives include compounds like hexadecyl pyridine, alcohol amine compounds, potassium tungstate, and various organic corrosion inhibitors depending on the specific corrosive environment. []
- Electrolytes: Other alkali metal molybdates, such as lithium molybdate, or alternative electrolyte compositions based on different salts may serve as substitutes. [, ]
A: While generally considered less toxic than some other heavy metals, high concentrations of molybdenum from any source, including potassium molybdate, can have adverse effects on the environment. It's crucial to handle and dispose of potassium molybdate responsibly, following proper waste management guidelines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)
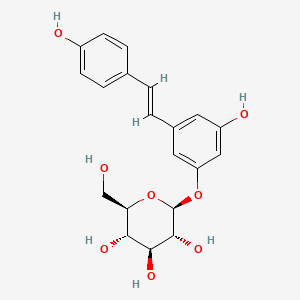



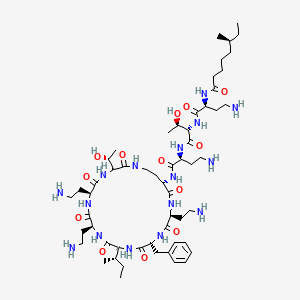
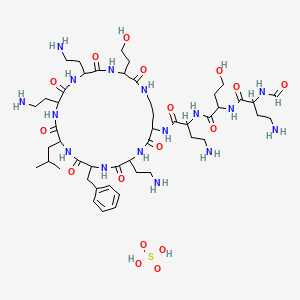
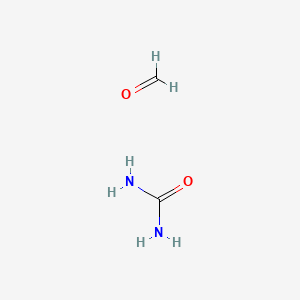
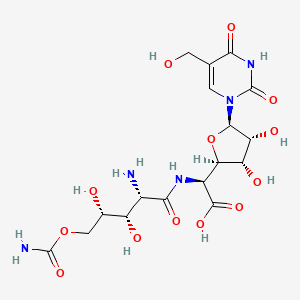
![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)
